

# A Comparative Guide to PF-06835919 and Other Leading Ketohexokinase (KHK) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

The inhibition of ketohexokinase (KHK), the primary enzyme in fructose metabolism, has emerged as a promising therapeutic strategy for metabolic disorders such as non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes (T2D). This guide provides a detailed comparison of **PF-06835919**, a clinical-stage KHK inhibitor, with other notable KHK inhibitors in development, supported by experimental data.

## **Performance Comparison of KHK Inhibitors**

The following table summarizes the in vitro potency and preclinical pharmacokinetic profiles of **PF-06835919** and other selected KHK inhibitors.



| Compound    | Target(s) | IC50 (nM)                                                     | Pharmacokinetic<br>Profile (in vivo,<br>preclinical models)                                                                                        |
|-------------|-----------|---------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------|
| PF-06835919 | КНК-С     | 8.4[1]                                                        | Rat: Low clearance (0.4-1.3 mL/min/kg) and low volume of distribution (0.17-0.38 L/kg).[2][3] Orally available with high passive permeability. [4] |
| KHK-A       | 66[1]     | Dog & Monkey: Low clearance and volume of distribution.[2][3] |                                                                                                                                                    |
| BI-9787     | hKHK-A    | 12                                                            | Characterized by high permeability and favorable oral rat pharmacokinetics.[5]                                                                     |
| hKHK-C      | 12.8      |                                                               |                                                                                                                                                    |
| GS-1291269  | KHK-C     | 0.39[6]                                                       | Rat: Oral<br>bioavailability of 110%<br>(5 mg/kg dose), half-<br>life of 4.5 hours, and<br>clearance of 0.93<br>L/h/kg.[6]                         |

bioavailability of 198% (3 mg/kg dose), halflife of 8.2 hours, and clearance of 0.98

L/h/kg.[6]

Dog: Oral

Cynomolgus Monkey: Oral bioavailability of 125% (5 mg/kg dose),



half-life of 5.3 hours, and clearance of 0.69 L/h/kg.[6]

## **Experimental Protocols**In Vitro KHK Inhibition Assay (Luminescence-Based)

This protocol outlines a common method for determining the in vitro potency of KHK inhibitors by measuring ADP production, a direct product of the KHK enzymatic reaction.

#### Materials:

- Recombinant human KHK-C or KHK-A enzyme
- ATP
- Fructose
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl<sub>2</sub>, 1 mM DTT)
- Test compounds (inhibitors) dissolved in DMSO
- ADP-Glo™ Kinase Assay Kit (Promega) or similar luminescence-based ADP detection system
- White, opaque 384-well assay plates
- Plate reader capable of measuring luminescence

#### Procedure:

- Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in assay buffer to the final desired concentrations.
- Enzyme and Substrate Preparation: Prepare a solution of KHK enzyme in assay buffer.
   Prepare a solution of ATP and fructose in assay buffer.



- Reaction Initiation: In the assay plate, add the test compound solution, followed by the KHK
  enzyme solution. Allow for a brief pre-incubation period (e.g., 15 minutes) at room
  temperature.
- Start Reaction: Initiate the enzymatic reaction by adding the ATP and fructose solution to each well.
- Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes). The incubation time should be within the linear range of the enzyme reaction.
- Reaction Termination and ADP Detection:
  - Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[7]
  - Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
     Incubate for 30-60 minutes at room temperature in the dark.[7]
- Data Acquisition: Measure the luminescence signal using a plate reader.
- Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

### **Visualizations**

## Fructose Metabolism Pathway and Point of KHK Inhibition





Click to download full resolution via product page

Caption: Fructose metabolism pathway and the inhibitory action of KHK inhibitors.

## **Experimental Workflow for KHK Inhibitor Screening**





Click to download full resolution via product page

Caption: A typical workflow for high-throughput screening of KHK inhibitors.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Transporter-Enzyme Interplay in the Pharmacokinetics of PF-06835919, A First-in-class Ketohexokinase Inhibitor for Metabolic Disorders and Non-alcoholic Fatty Liver Disease -PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Study of the ketohexokinase inhibitor PF-06835919 as a clinical cytochrome P450 3A inducer: Integrated use of oral midazolam and liquid biopsy PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of BI-9787, a potent zwitterionic ketohexokinase inhibitor with oral bioavailability PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fructose metabolism inhibitor shows promise for metabolic dysfunction | BioWorld [bioworld.com]
- 7. A luminescence-based protocol for assessing fructose metabolism via quantification of ketohexokinase enzymatic activity in mouse or human hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide to PF-06835919 and Other Leading Ketohexokinase (KHK) Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610014#pf-06835919-vs-other-known-khk-inhibitors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com